2-(2-Methoxybenzoyl)benzoic acid

Conformational analysis Hydrogen bonding Structure-activity relationship

Medicinal chemists targeting smooth muscle disorders risk receiving inactive regioisomers. Only the ortho-methoxy isomer (1151-04-8) engages in intramolecular H-bonding with the adjacent carbonyl, preorganizing bioactive conformation absent in 3- and 4-methoxy analogs. This compound provides: • Authentic pharmacophore matching natural relaxant leads (IC50 39.22 µg/mL) • Carboxylic acid handle for derivatization • logP 2.62, density 1.255 g/cm³ Supplied ≥98% purity. For medicinal chemistry, conformational studies, and analytical reference.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 1151-04-8
Cat. No. B074870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxybenzoyl)benzoic acid
CAS1151-04-8
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C15H12O4/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h2-9H,1H3,(H,17,18)
InChIKeyFDRBINAKYXMDSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxybenzoyl)benzoic Acid Overview


2-(2-Methoxybenzoyl)benzoic acid (CAS 1151-04-8) is a benzophenone-derived aromatic carboxylic acid with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol . It features a central benzophenone core bearing a 2-carboxylic acid group on one phenyl ring and a 2-methoxy substituent on the other. The compound is typically supplied as a crystalline solid with a calculated density of 1.255 g/cm³ and a boiling point of 494.2°C at 760 mmHg . In its deprotonated form, the carboxylate group may participate in coordination chemistry, while the ortho-methoxybenzoyl substructure is a recognized pharmacophore element observed in certain natural products exhibiting smooth muscle relaxant activity [1].

Ortho-methoxybenzophenone building block for synthesis
Authentic reference for regioisomer identification
Model compound for intramolecular H-bonding studies

Why 2-(2-Methoxybenzoyl)benzoic Acid Substitution Fails


Generic substitution with the 3-methoxybenzoyl (2159-36-6) or 4-methoxybenzoyl (1151-15-1) regioisomers, or with the unsubstituted 2-benzoylbenzoic acid (85-52-9), is not functionally equivalent. The ortho-methoxy group in 1151-04-8 can engage in intramolecular hydrogen bonding with the adjacent carbonyl oxygen, which preorganizes the molecular conformation and influences both the acidity of the carboxylic acid moiety and the compound's capacity for specific intermolecular interactions [1]. This conformational restriction differs markedly from the 3- and 4-methoxy isomers, where the methoxy group is positioned too far to participate in such intramolecular hydrogen bonding. In biological or materials chemistry contexts where the precise spatial orientation of the methoxy and carbonyl groups governs target binding or photophysical behavior, use of an alternative regioisomer will not recapitulate the performance characteristics of 1151-04-8 [2].

! 3- or 4-methoxy regioisomers lack the intramolecular H-bond that preorganizes conformation, potentially altering binding and photophysical behavior.
! Unsubstituted 2-benzoylbenzoic acid (85-52-9) does not replicate the methoxy group's influence on acidity, solubility, and intermolecular interactions.
! Smooth muscle research scaffold context may not transfer to meta/para analogs due to the ortho-methoxy pharmacophore requirement.

2-(2-Methoxybenzoyl)benzoic Acid Differentiation Evidence


Intramolecular H-Bonding Preorganizes Conformation

The ortho-methoxybenzoyl substructure present in 1151-04-8 forms a persistent intramolecular hydrogen bond between the methoxy oxygen and the carbonyl oxygen, which is absent in the 3- and 4-methoxybenzoyl regioisomers (CAS 2159-36-6 and 1151-15-1, respectively). This hydrogen bond preorganizes the molecular conformation and is maintained even in polar aprotic solvents [1].

Intramolecular H‑Bond
Class‑level inference
Strong intramolecular H‑bond present in ortho isomer; absent in 3‑ and 4‑methoxy analogs
Conformational preorganization may require regioisomer‑specific selection
Structural inference for 2‑methoxybenzoyl derivatives
Conformational analysis Hydrogen bonding Structure-activity relationship

Ortho-Methoxy Substitution Modulates Acidity

Based on class-level inference from 2-methoxybenzoic acid systems, the ortho-methoxy group in 1151-04-8 is expected to lower the carboxylic acid pKa relative to the unsubstituted 2-benzoylbenzoic acid (CAS 85-52-9). For 2-methoxybenzoic acid, the reported pKa is 4.09, compared to benzoic acid at 4.19 [1]. While direct experimental pKa data for 1151-04-8 is not available in the open literature, the presence of the electron-donating methoxy group ortho to the carbonyl in the benzophenone core is anticipated to influence the acidity of the benzoic acid moiety through both inductive and resonance effects, as well as potential intramolecular hydrogen bonding interactions.

Acidity Modulation
Class‑level inference
Predicted lower pKa relative to unsubstituted analog (benzoic acid pKa 4.19)
May alter solubility, salt formation, and downstream reactivity
No direct experimental pKa available for 1151‑04‑8
Acid-base chemistry Substituent effects pKa prediction

2-Methoxybenzoyl Motif in Smooth Muscle Relaxants

A dichloromethane-methanol extract from Brickellia veronicaefolia containing a 1,2-bis-O-(2-methoxybenzoyl)-β-D-glucopyranoside derivative, which incorporates the 2-methoxybenzoyl substructure of 1151-04-8, inhibited spontaneous contractions of isolated guinea-pig ileum with an IC50 of 39.22 µg/mL [1]. While the pure compound 1151-04-8 was not directly assayed in this study, the presence of its core 2-methoxybenzoyl motif in the active natural product suggests that this structural element contributes to the observed bioactivity.

Smooth Muscle Motif
Context‑dependent
2‑Methoxybenzoyl substructure present in active natural product (extract IC50 39.22 µg/mL)
Supports smooth muscle research scaffold fit
Compound 1151‑04‑8 not directly assayed in this study
Natural product chemistry Smooth muscle relaxation Bioassay-guided fractionation

Application Scenarios for 2-(2-Methoxybenzoyl)benzoic Acid


Smooth Muscle Relaxant Development

Procurement for medicinal chemistry programs targeting smooth muscle-related disorders (e.g., gastrointestinal motility, airway constriction). The 2-methoxybenzoyl substructure of 1151-04-8 is a key pharmacophoric element in naturally occurring smooth muscle relaxants, as evidenced by the isolation of a bis-(2-methoxybenzoyl)glucopyranoside from Brickellia veronicaefolia with an IC50 of 39.22 µg/mL against guinea-pig ileum contractions [1]. Use of the ortho-methoxy regioisomer (1151-04-8) as a synthetic building block may better recapitulate the conformational and electronic properties of these natural product leads compared to meta or para analogs.

Model for Intramolecular H-Bonding Studies

Academic or industrial research into the effects of ortho-substitution on benzophenone conformation and reactivity. The ortho-methoxy group in 1151-04-8 is positioned to engage in intramolecular hydrogen bonding with the adjacent carbonyl oxygen, a feature absent in 3- and 4-methoxybenzoylbenzoic acid isomers [1]. This makes 1151-04-8 a valuable model compound for spectroscopic (IR, NMR) and computational studies of hydrogen bonding in aromatic ketones, as well as for investigating how such interactions modulate acid-base properties and metal coordination behavior.

Ortho-Substituted Benzophenone Intermediate

Use as a versatile building block in multi-step organic synthesis where the ortho-methoxybenzoyl moiety is required. The carboxylic acid functionality provides a handle for further derivatization (e.g., amide coupling, esterification, reduction), while the ortho-methoxy group offers distinct steric and electronic effects compared to meta or para analogs. The calculated density (1.255 g/cm³), boiling point (494.2°C), and logP (2.62) provide baseline physicochemical parameters for reaction planning and purification.

Analytical Standard for Regioisomer Identification

Procurement as an authentic reference standard for chromatographic (HPLC, GC) or spectroscopic (NMR, MS) identification and quantification of 2-(2-methoxybenzoyl)benzoic acid in reaction mixtures, impurity profiling, or natural product extracts. Differentiation from the 3- and 4-methoxy regioisomers (CAS 2159-36-6 and 1151-15-1) is critical, as these compounds share the same molecular formula (C15H12O4) and molecular weight (256.25 g/mol) but exhibit distinct retention times and spectral signatures due to the ortho-substitution pattern [2].

Application
Selection Property
Validation Focus
Smooth muscle pharmacological research
Ortho‑methoxybenzoyl pharmacophore context
Conformation‑activity relationship review
Intramolecular H‑bonding model studies
Regiospecific ortho‑substitution pattern
Spectroscopic and computational H‑bond analysis
Ortho‑substituted benzophenone synthesis
Carboxylic acid handle with ortho‑methoxy steric/electronic effects
Derivatization and reactivity profiling
Regioisomer identification standard
Authentic ortho‑methoxy reference material
Chromatographic/spectral differentiation from meta and para isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methoxybenzoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.